3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol
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Overview
Description
3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol It is characterized by the presence of a pyrazole ring substituted with an ethyl group and an oxypropanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced pyrazole derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol
- 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Uniqueness
3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H14N2O2/c1-2-10-7-8(6-9-10)12-5-3-4-11/h6-7,11H,2-5H2,1H3 |
InChI Key |
GFUKGJXJWJPJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)OCCCO |
Origin of Product |
United States |
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